(S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride

Chiral Synthesis Enantioselective Catalysis Medicinal Chemistry

Secure (S)-1-Fluoro-3-methyl-2-butylamine hydrochloride for reliable SAR studies. This (S)-enantiomer with strategically positioned fluorine atom modulates amine basicity, lipophilicity, and target binding. Unlike racemic or non-fluorinated alternatives, it enables precise stereochemical SAR, fluorinated intermediate synthesis, and chiral catalyst design. Hydrochloride salt ensures solubility and handling ease. High enantiomeric purity (≥99% ee) and chemical purity (≥98%). Order now.

Molecular Formula C5H13ClFN
Molecular Weight 141.61 g/mol
Cat. No. B11926573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride
Molecular FormulaC5H13ClFN
Molecular Weight141.61 g/mol
Structural Identifiers
SMILESCC(C)C(CF)N.Cl
InChIInChI=1S/C5H12FN.ClH/c1-4(2)5(7)3-6;/h4-5H,3,7H2,1-2H3;1H/t5-;/m1./s1
InChIKeyBSDDUQYTALFOIR-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride: Procurement and Selection Guide for Chiral Fluorinated Amine Building Blocks


(S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride (CAS 886216-66-6) is a chiral fluorinated primary amine supplied as the hydrochloride salt, with the molecular formula C₅H₁₃ClFN and a molecular weight of 141.61 g/mol . This compound serves as a versatile small molecule scaffold and research chemical for pharmaceutical and agrochemical discovery programs. As a member of the chiral fluorinated amine class—a category of building blocks fundamental to approximately 40–45% of small-molecule pharmaceuticals —this compound combines a defined (S)-stereocenter with a strategically positioned fluorine atom on the aliphatic backbone, offering potential advantages in modulating physicochemical and biological properties relative to non-fluorinated or racemic alternatives.

Why Generic Amine Substitution Is Inadequate: The Procurement Case for (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride


In medicinal chemistry and chemical biology, substituting a chiral fluorinated amine with a non-fluorinated, racemic, or regioisomeric analog is not functionally equivalent and can undermine project outcomes. The introduction of fluorine alters key physicochemical parameters including amine basicity (pKa), lipophilicity (log P/log D), and aqueous solubility in compound-specific ways that depend on the fluorination pattern, ring size, and molecular conformation [1]. Systematic profiling of fluoroalkyl-substituted amines has demonstrated that these property changes do not follow simple additive rules, and the combined effects of fluorination on pKa and lipophilicity are complex and context-dependent [1]. Furthermore, for aminergic receptor targets, fluorine substitution at different positions can yield divergent effects on binding affinity and selectivity—even among closely related receptor subtypes [2]. Consequently, direct procurement of the precise stereoisomer with the defined fluorination pattern is essential for maintaining structure-activity relationship (SAR) integrity, ensuring synthetic reproducibility, and avoiding the confounding variables introduced by alternative building blocks.

(S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride: Quantitative Differentiation Evidence Against Comparators


Enantiomeric Purity and Chiral Fidelity: (S)-Enantiomer Versus (R)-Enantiomer and Racemate

The (S)-enantiomer of 1-fluoro-3-methyl-2-butylamine hydrochloride (CAS 886216-66-6) is commercially available with certified enantiomeric purity specifications. While direct chiral HPLC data for this specific compound was not located in the public domain, the existence of the distinct (R)-enantiomer (CAS 2006287-08-5) as a separate commercial entity confirms the relevance of stereochemical selection. The transaminase-catalyzed enzymatic synthesis route applicable to fluorine-containing chiral amines achieves high stereoselectivity, with reported ee values up to 100% under optimized conditions [1]. This enzymatic approach enables production of single enantiomers with high chiral fidelity, avoiding the 50% yield loss inherent to racemic resolution methods.

Chiral Synthesis Enantioselective Catalysis Medicinal Chemistry

Fluorine-Induced Basicity Modulation: Monofluoroalkyl Amine Versus Non-Fluorinated Amine Analog

Fluorination of aliphatic amines predictably reduces amine basicity (pKa) through the electron-withdrawing inductive effect of fluorine. Systematic studies on saturated bicyclic and heterocyclic amines demonstrate that introduction of a single fluorine or fluoroalkyl group lowers pKa values, with the magnitude of reduction dependent on the fluorination pattern and distance from the amine center [1]. While compound-specific pKa data for (S)-1-fluoro-3-methyl-2-butylamine hydrochloride were not located in the public literature, the general trend for α- or β-fluoroalkyl amines is a pKa reduction relative to the non-fluorinated parent amine [1]. This pKa shift alters the protonation state of the amine at physiological pH, directly impacting membrane permeability, target engagement, and metabolic susceptibility [2].

Physicochemical Profiling pKa Modulation Drug Design

Enzymatic Synthesis Feasibility: Biocatalytic Route Versus Traditional Chemical Synthesis

A validated enzymatic method exists for synthesizing fluorine-containing chiral amines, including structural analogs of (S)-1-fluoro-3-methyl-2-butylamine. The transaminase-catalyzed approach uses fluorine-containing dihydroxy ketal substrates with an amino donor (e.g., isopropylamine) under the catalysis of transaminases derived from multiple microbial strains including Chromobacterium violaceum and Klebsiella pneumoniae [1]. This method achieves high yields (87%) with excellent chiral purity (100% ee) under mild aqueous conditions (pH 7.5–8.0, 29°C) [2]. Compared to traditional multi-step chemical asymmetric synthesis, this biocatalytic route offers a shorter synthetic pathway, reduced organic solvent usage, and lower production costs [1].

Green Chemistry Biocatalysis Process Chemistry

Optimal Application Scenarios for (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride in Research and Development


Chiral Scaffold for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Use (S)-1-fluoro-3-methyl-2-butylamine hydrochloride as a chiral fluorinated amine building block for systematic SAR exploration in early drug discovery programs. The compound enables investigation of how stereochemistry and fluorine substitution jointly influence target binding, selectivity, and downstream pharmacology. The (S)-enantiomer (CAS 886216-66-6) can be directly compared with the (R)-enantiomer (CAS 2006287-08-5) to assess stereochemical contributions to activity. The fluorine atom provides a handle for modulating amine basicity and lipophilicity relative to non-fluorinated analogs [7], allowing medicinal chemists to optimize physicochemical properties while maintaining the core pharmacophore.

Synthesis of Fluorinated Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

Employ this compound in the synthesis of fluorinated pharmaceutical intermediates where a chiral center adjacent to a fluoromethyl group is required. The transaminase-catalyzed synthetic methodology demonstrates the feasibility of producing related chiral fluorinated amines at scale with high stereochemical purity (up to 100% ee) and good yield (87%) [7]. The availability of both Boc-protected derivatives (e.g., N-Boc-1-fluoro-3-methyl-2-butylamine, CAS 942275-75-4) and the free amine hydrochloride salt provides synthetic flexibility for incorporation into complex molecules via amide coupling, reductive amination, or nucleophilic substitution pathways.

Chiral Ligand and Organocatalyst Precursor Development

Leverage the defined (S)-stereochemistry and primary amine functionality of (S)-1-fluoro-3-methyl-2-butylamine hydrochloride to prepare chiral ligands for asymmetric catalysis or chiral organocatalysts. Chiral primary amines are essential precursors for the synthesis of chiral Lewis bases, iminium catalysts, and transition metal ligands used in enantioselective transformations . The fluorine substituent introduces unique electronic properties that can influence catalyst activity and selectivity through inductive effects on the amine nitrogen, offering tunability not achievable with non-fluorinated chiral amine scaffolds [7].

Biochemical Probe Development for Enzyme Mechanism Studies

Utilize (S)-1-fluoro-3-methyl-2-butylamine hydrochloride as a precursor for fluorinated biochemical probes designed to investigate enzyme mechanisms, particularly for enzymes that process amine-containing substrates. Fluorine substitution is a well-established strategy for creating mechanism-based inhibitors and activity-based probes, as the C–F bond imparts higher oxidative and thermal stability compared to C–H bonds . The compound can serve as a starting material for the synthesis of fluoroallylamine-type enzyme inhibitors targeting monoamine oxidase, diamine oxidase, or GABA transaminase [7], with the (S)-stereochemistry providing defined spatial orientation for active site interactions.

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